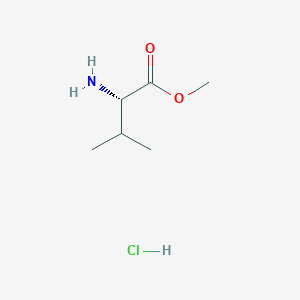

H-Val-OMe.HCl

Description

The exact mass of the compound L-Valine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGLDBMQKZTXPW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212389 | |

| Record name | Methyl valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-52-1 | |

| Record name | L-Valine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Valine Methyl Ester Hydrochloride (H-Val-OMe.HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) is a pivotal building block in the field of organic and medicinal chemistry. As a derivative of the essential amino acid L-valine, it serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its primary utility lies in peptide synthesis, where the methyl ester protection of the carboxylic acid group and the hydrochloride salt of the amino group offer enhanced stability and reactivity control. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and an analysis of its spectral data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following tables summarize its key characteristics.

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-amino-3-methylbutanoate hydrochloride |

| Synonyms | This compound, L-Valine methyl ester HCl |

| CAS Number | 6306-52-1 |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| Appearance | White to off-white crystalline powder or solid.[1] |

| Property | Value | Reference |

| Melting Point | 163-165 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727). | [1] |

| Qualitative Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | ||

| Storage Temperature | 4°C | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Below is an analysis of its expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides distinct signals corresponding to the different protons in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(NH₃⁺)- | ~3.9 - 4.1 | Doublet | 1H |

| -CH(CH₃)₂ | ~2.2 - 2.4 | Multiplet | 1H |

| -OCH₃ | ~3.7 - 3.8 | Singlet | 3H |

| -CH(CH₃)₂ | ~0.9 - 1.1 | Doublet of doublets | 6H |

| -NH₃⁺ | ~8.0 - 9.0 | Broad singlet | 3H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 - 175 |

| -CH(NH₃⁺)- | ~58 - 62 |

| -OCH₃ | ~52 - 55 |

| -CH(CH₃)₂ | ~30 - 34 |

| -CH(CH₃)₂ | ~18 - 20 |

FTIR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (Ammonium) | 3100 - 3300 (broad) | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1735 - 1750 | Stretching |

| N-H (Ammonium) | 1500 - 1600 | Bending |

| C-O (Ester) | 1100 - 1300 | Stretching |

Experimental Protocols

Detailed and reliable experimental procedures are paramount for successful synthesis and application.

Synthesis of this compound

A common and efficient method for the synthesis of L-Valine methyl ester hydrochloride is the esterification of L-Valine using trimethylchlorosilane (TMSCl) in methanol.

Materials:

-

L-Valine

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend L-Valine in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add trimethylchlorosilane (TMSCl) dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol and excess TMSCl under reduced pressure using a rotary evaporator.

-

The resulting white solid is L-Valine methyl ester hydrochloride. The product can be further purified by recrystallization if necessary.

dot

References

H-Val-OMe.HCl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Valine methyl ester hydrochloride (H-Val-OMe.HCl), a crucial building block in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis, and its place within relevant biochemical pathways.

Core Physicochemical Data

The following table summarizes the key quantitative and qualitative data for this compound, facilitating easy reference for experimental design and execution.

| Property | Value |

| Molecular Weight | 167.63 g/mol |

| Chemical Formula | C₆H₁₄ClNO₂ |

| CAS Number | 6306-52-1 |

| Appearance | White crystalline powder |

| Melting Point | Approximately 170 °C (decomposes)[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |

| Specific Rotation [α]²⁰/D | +15.0 to +16.0 degrees (c=2, H₂O)[3] |

| Purity | >98.5% (Argentometric Titration)[3] |

Biological Context: The Biosynthesis of L-Valine

This compound is a derivative of the essential amino acid L-valine. Understanding the natural biosynthetic pathway of L-valine provides context for its importance and the utility of its derivatives in biochemical studies. The synthesis of valine begins with pyruvate (B1213749), a key intermediate in several metabolic pathways. The following diagram illustrates the biosynthetic route from pyruvate to L-valine.

Experimental Protocols

The synthesis of this compound is a common procedure in organic chemistry labs, often serving as a precursor for peptide synthesis. Below are detailed methodologies for its preparation.

Method 1: Esterification using Thionyl Chloride

This is a widely used and effective method for the synthesis of amino acid methyl esters.

Workflow Diagram:

Detailed Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, add anhydrous methanol.[4][5] Cool the flask to a temperature between -8 to -10°C using an ice-salt bath.

-

Addition of Thionyl Chloride : While maintaining the low temperature, slowly add thionyl chloride (SOCl₂) to the stirred methanol over a period of 0.8 to 1.5 hours.[4][5]

-

Addition of L-Valine : After the complete addition of thionyl chloride, add L-Valine to the reaction mixture under cooling conditions.[4][5]

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2.5 to 3.5 hours. Following this, heat the mixture to reflux at 60 to 70°C and maintain for 7 to 9 hours.[4][5]

-

Work-up : After the reaction is complete, remove the excess methanol and thionyl chloride by vacuum distillation.

-

Crystallization and Purification : The resulting residue is cooled to induce crystallization. The crystals are collected by vacuum filtration.[4][5] For higher purity, the crude product can be recrystallized from anhydrous methanol and diethyl ether to yield white, fine powder crystals of L-Valine methyl ester hydrochloride.[4][5]

The molar ratio of the reactants is typically n(L-Valine) : n(SOCl₂) : n(anhydrous methanol) = 1.0 : 1-1.5 : 20-21.[4]

Method 2: Esterification using Chlorotrimethylsilane (B32843) (TMSCl)

This method offers a milder alternative for the esterification of amino acids.[6]

Procedure:

-

Reaction Setup : Place the amino acid (0.1 mol) in a round-bottom flask.

-

Reagent Addition : Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask and stir.

-

Solvent Addition : Add methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.[6]

-

Reaction Monitoring and Work-up : The reaction progress is monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, the mixture is concentrated using a rotary evaporator to yield the amino acid ester hydrochloride.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE) : It is recommended to use splash goggles, a full suit, a dust respirator, boots, and gloves.[7]

-

Engineering Controls : Use in a well-ventilated area, preferably with local exhaust ventilation or within a process enclosure to minimize airborne exposure.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8] Do not store at temperatures above 5°C.[7]

-

Disposal : Dispose of waste in accordance with federal, state, and local environmental control regulations.[7]

Applications in Research and Development

This compound is a valuable intermediate in various synthetic applications:

-

Peptide Synthesis : It serves as a key building block in the solution-phase synthesis of peptides.[9]

-

Pharmaceutical Intermediates : It is used as an intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Valsartan and the antiviral drug Valacyclovir.[4]

-

Drug Discovery : As a derivative of a natural amino acid, it is frequently utilized in the development of novel therapeutic agents and peptidomimetics.

References

- 1. H-D-Val-OMe.HCl | CAS#:7146-15-8 | Chemsrc [chemsrc.com]

- 2. This compound | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. L-Valine Methyl Ester Hydrochloride | 6306-52-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Page loading... [guidechem.com]

- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. N-ME-VAL-OME HCL - Safety Data Sheet [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

L-Valine Methyl Ester Hydrochloride: A Technical Guide to its Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of L-Valine methyl ester hydrochloride, a crucial intermediate in pharmaceutical synthesis. The document details its solubility in various solvents, provides a robust experimental protocol for solubility determination, and illustrates its pivotal role in the synthesis of the antiviral drug, Valacyclovir.

Core Concepts and Applications

L-Valine methyl ester hydrochloride (CAS No. 6306-52-1) is the hydrochloride salt of the methyl ester of the essential amino acid L-valine.[1] It presents as a white to off-white crystalline powder.[2] Its primary significance in the pharmaceutical industry lies in its role as a chiral building block and a protected amino acid. The esterification of the carboxylic acid group and the formation of the hydrochloride salt enhance its stability and utility in various reaction media. This compound is a key starting material in the synthesis of Valacyclovir, the L-valyl ester prodrug of Acyclovir, which exhibits improved oral bioavailability.[3]

Solubility Profile of L-Valine Methyl Ester Hydrochloride

| Solvent | Solubility | Observations |

| Water | Soluble | A 5% (w/v) solution in water is described as a clear, colorless to light yellow solution, indicating a solubility of at least 50 g/L.[4][5] |

| Methanol | Slightly Soluble | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][6] |

Note: "Slightly soluble" is a qualitative term and suggests that the solubility is likely in the range of 1-10 g/L. Precise quantitative determination requires experimental validation.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of L-Valine methyl ester hydrochloride in aqueous and organic solvents. This protocol is based on the established principles of equilibrium solubility determination.

Objective: To determine the equilibrium solubility of L-Valine methyl ester hydrochloride in a given solvent at a specified temperature.

Materials:

-

L-Valine methyl ester hydrochloride (purity ≥ 99%)

-

Solvent of interest (e.g., deionized water, methanol, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Reference standard of L-Valine methyl ester hydrochloride

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of L-Valine methyl ester hydrochloride to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.[7][8]

-

Prepare a calibration curve using standard solutions of L-Valine methyl ester hydrochloride of known concentrations.

-

Determine the concentration of L-Valine methyl ester hydrochloride in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Role in Pharmaceutical Synthesis: The Valacyclovir Pathway

L-Valine methyl ester hydrochloride is a critical precursor in the multi-step synthesis of Valacyclovir. The following diagram illustrates a common synthetic route.

Caption: Synthetic Pathway of Valacyclovir.

The diagram above outlines the key stages in the synthesis of Valacyclovir hydrochloride. L-Valine, often protected and activated, is coupled with Acyclovir. A subsequent deprotection step, followed by salt formation with hydrochloric acid, yields the final active pharmaceutical ingredient. L-Valine methyl ester hydrochloride serves as a readily available and stable source of the L-valine moiety for this process.[9][10][11]

Conclusion

L-Valine methyl ester hydrochloride is a compound of significant interest to the pharmaceutical industry due to its essential role in the synthesis of Valacyclovir. While detailed quantitative solubility data is limited, its solubility in water and slight solubility in common organic solvents are established. The provided experimental protocol offers a reliable framework for researchers to determine its precise solubility parameters, which is critical for process optimization and formulation development. The visualization of its role in the Valacyclovir synthesis pathway underscores its importance as a key pharmaceutical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. L-Valine methyl ester hydrochloride, 99% 6306-52-1, India L-Valine methyl ester hydrochloride, 99% 6306-52-1 Manufacturers, China L-Valine methyl ester hydrochloride, 99% 6306-52-1 Suppliers [ottokemi.com]

- 3. atompharma.co.in [atompharma.co.in]

- 4. L-Valine methyl ester hydrochloride, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 6306-52-1 CAS | L-VALINE METHYL ESTER HYDROCHLORIDE | Esters | Article No. 06468 [lobachemie.com]

- 6. L-Valine methyl ester hydrochloride CAS#: 6306-52-1 [m.chemicalbook.com]

- 7. Analytical purity method development and validation by gas chromatography of l valine methyl ester hydrochloride for production of anti-hypertensive drugs | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

In-Depth Technical Guide: Physicochemical Characterization of H-Val-OMe.HCl

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key physicochemical property of L-Valine methyl ester hydrochloride (H-Val-OMe.HCl), its melting point. This parameter is a critical indicator of purity and identity for this widely used pharmaceutical intermediate.

Core Data: Melting Point of this compound

The melting point of this compound has been consistently reported within a narrow range, indicating a well-defined crystalline solid. The data from various sources is summarized below for comparative analysis.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 163-165 °C | Atom Pharma[1] |

| Melting Point | 171-173 °C | iChemical[2], ChemicalBook[3], Sigma-Aldrich[4][5] |

| Melting Point | 171-172 °C | Huanggang Yinhe Adi Pharmaceutical Co., Ltd.[6] |

| Melting Point | 170-173 °C | Benchchem[7] |

| Melting Point | 171.0°C to 173.0°C | Thermo Scientific Chemicals[8] |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound, a critical quality control test.

Objective: To determine the melting point range of a solid sample of this compound using a capillary melting point apparatus.

Materials and Equipment:

-

This compound sample (finely powdered)

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind any crystals in a clean, dry mortar and pestle.

-

Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-4 mm.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

If the approximate melting point is known (from the data above), set the plateau temperature to about 15-20°C below the expected melting point to allow for rapid initial heating.

-

Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium during the melting phase. A slow heating rate is crucial for an accurate determination.

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Begin heating the sample.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

-

Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.

-

-

Reporting Results:

-

The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting (e.g., 171.5°C - 173.0°C).

-

For high accuracy, the determination should be performed in triplicate, and the average range reported.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses.

-

The heating block of the melting point apparatus can reach high temperatures. Avoid direct contact.

-

Handle the glass capillary tubes with care to avoid breakage.

Visualization of Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a pharmaceutical intermediate like this compound, highlighting the role of melting point determination as a key identity and purity test.

Caption: Quality control workflow for this compound.

References

- 1. This compound | 6306-52-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. pharmajia.com [pharmajia.com]

- 6. studylib.net [studylib.net]

- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 8. thinksrs.com [thinksrs.com]

H-Val-OMe.HCl: A Technical Guide to its Hygroscopic Nature for Researchers and Drug Development Professionals

Introduction

H-Val-OMe.HCl, the hydrochloride salt of L-Valine methyl ester, is a crucial chiral building block and protected amino acid widely utilized in peptide synthesis and the development of pharmaceutical agents. Its stability and handling characteristics are of paramount importance to ensure the integrity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, a critical physical property that influences its storage, processing, and formulation. Understanding and quantifying the moisture sorption behavior of this compound is essential for researchers, scientists, and drug development professionals to mitigate potential stability issues and ensure product quality.

While specific public domain data on the moisture sorption isotherm of this compound is limited, this guide synthesizes information from material safety data sheets, supplier handling recommendations, and established methodologies for hygroscopicity testing in the pharmaceutical industry to provide a comprehensive overview. The handling and storage instructions from various suppliers, which consistently recommend keeping the container tightly closed and storing in a dry, cool place, strongly indicate the compound's propensity to absorb moisture from the atmosphere.

Quantitative Data on Hygroscopicity

To illustrate the typical moisture sorption behavior of a hygroscopic pharmaceutical solid like this compound, the following table presents a representative dataset that would be generated from a Dynamic Vapor Sorption (DVS) analysis. This data showcases the percentage of water absorbed by the material at various relative humidity (RH) levels at a constant temperature of 25°C.

Table 1: Representative Moisture Sorption Isotherm Data for this compound at 25°C

| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |

| 0 | 0.05 | 0.10 |

| 10 | 0.25 | 0.35 |

| 20 | 0.50 | 0.65 |

| 30 | 0.80 | 1.00 |

| 40 | 1.20 | 1.50 |

| 50 | 1.75 | 2.10 |

| 60 | 2.50 | 2.90 |

| 70 | 3.60 | 4.00 |

| 80 | 5.20 | 5.50 |

| 90 | 8.50 | 8.50 |

Note: This data is illustrative and represents a typical profile for a hygroscopic crystalline solid. Actual values for a specific batch of this compound should be determined experimentally.

Experimental Protocols for Hygroscopicity Assessment

The most common and accurate method for determining the hygroscopicity of a pharmaceutical solid is Dynamic Vapor Sorption (DVS) . This gravimetric technique measures the change in mass of a sample as it is exposed to a controlled environment of varying humidity at a constant temperature.

Detailed Methodology for Dynamic Vapor Sorption (DVS) Analysis

1. Objective: To determine the moisture sorption and desorption isotherm of this compound to characterize its hygroscopic nature.

2. Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer equipped with a microbalance, a humidity and temperature-controlled chamber, and a programmable software interface.

3. Sample Preparation:

- Accurately weigh approximately 10-20 mg of this compound directly onto the DVS sample pan.

- Ensure the sample is a fine, uniform powder to maximize surface area exposure.

4. Experimental Parameters:

- Temperature: 25°C (isothermal)

- Carrier Gas: Dry nitrogen

- Flow Rate: 200 sccm (standard cubic centimeters per minute)

- Humidity Range: 0% to 90% RH (sorption) and 90% to 0% RH (desorption)

- Humidity Steps: 10% RH increments

- Equilibrium Criterion: A mass change of less than 0.002% per minute ( dm/dt ≤ 0.002% min⁻¹) over a 10-minute period.

- Maximum Step Time: 6 hours (to prevent excessively long run times if equilibrium is not reached).

5. Experimental Procedure:

- Drying: The sample is first dried in the DVS instrument by exposing it to 0% RH until a stable dry mass is achieved. This initial mass serves as the reference for all subsequent mass changes.

- Sorption Phase: The relative humidity is incrementally increased in 10% steps from 0% to 90%. At each step, the system holds the humidity constant until the sample mass equilibrates according to the defined criterion. The mass change at each step is recorded.

- Desorption Phase: After reaching equilibrium at 90% RH, the relative humidity is incrementally decreased in 10% steps from 90% back to 0%. The equilibrated mass is recorded at each step.

6. Data Analysis:

- The percentage change in mass at each humidity step is calculated relative to the initial dry mass.

- A moisture sorption isotherm is generated by plotting the percentage water content (y-axis) against the relative humidity (x-axis) for both the sorption and desorption phases.

- The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical hygroscopicity assessment using Dynamic Vapor Sorption.

Logical Relationship in Drug Development

The hygroscopic nature of an API like this compound has significant implications throughout the drug development process. The diagram below illustrates the logical relationships between hygroscopicity and key development considerations.

This compound exhibits a hygroscopic nature that necessitates careful consideration during its handling, storage, and formulation. While specific quantitative data is not widely published, the consistent recommendations for storage in dry conditions underscore its affinity for atmospheric moisture. The use of Dynamic Vapor Sorption analysis is the gold standard for quantifying this property and generating a moisture sorption isotherm. By understanding and characterizing the hygroscopicity of this compound, researchers and drug development professionals can implement appropriate control strategies to ensure the chemical and physical stability of the compound, leading to the development of safe and effective pharmaceutical products.

Spectroscopic Profile of L-Valine Methyl Ester Hydrochloride (H-Val-OMe.HCl): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for L-Valine Methyl Ester Hydrochloride (H-Val-OMe.HCl), a key building block in pharmaceutical and biochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectral Data

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.75 | br s | -NH₃⁺ |

| 3.81 | d | α-CH |

| 3.75 | s | -OCH₃ |

| 2.23 | m | β-CH |

| 0.97 | d | γ-CH₃ |

Table 2: ¹³C NMR Spectral Data

Solvent: D₂O

| Chemical Shift (δ) ppm | Assignment |

| 171.3 | C=O (Ester Carbonyl) |

| 53.7 | α-C |

| 48.9 | -OCH₃ |

| 29.5 | β-C |

| 15.2 | γ-C |

Table 3: IR Spectral Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (Ammonium) |

| ~2960 | Medium | C-H stretch (Alkyl) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1580 | Medium | N-H bend (Ammonium) |

| ~1240 | Strong | C-O stretch (Ester) |

Table 4: Mass Spectrometry Data

Ionization Method: Electron Impact (EI)

| m/z | Relative Intensity (%) | Tentative Assignment |

| 131 | - | [M]⁺ (Molecular ion of free base) |

| 88 | 31.3 | [M - COOCH₃]⁺ |

| 72 | 100 | [CH(NH₂)C(CH₃)₂]⁺ |

| 57 | 5.6 | [C₄H₉]⁺ |

| 55 | 26.5 | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: A sample of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is used with proton decoupling. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron impact (EI) mass spectrometer. A small amount of the volatile this compound sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for the characterization of this compound, providing essential data and methodologies to support ongoing and future research endeavors.

The Pivotal Role of H-Val-OMe.HCl in Advancing Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) serves as a crucial building block in the intricate field of peptide chemistry. Its unique structural characteristics, featuring a protected carboxylic acid group and a reactive primary amine, render it an invaluable tool for the synthesis of peptides, peptidomimetics, and complex organic molecules. This technical guide delves into the core functions of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its application in synthetic and biological pathways.

Core Functionality in Peptide Synthesis

This compound is the hydrochloride salt of the methyl ester of L-valine. In this form, the carboxylic acid functionality is masked as a methyl ester, preventing it from participating in undesired side reactions during peptide bond formation. The amino group, however, remains as a primary amine (protonated in the hydrochloride salt form), ready to act as a nucleophile in coupling reactions.[1] This protection strategy is particularly advantageous in solution-phase peptide synthesis, where the controlled, stepwise elongation of the peptide chain is paramount. The hydrochloride salt form enhances the compound's stability and solubility in relevant organic solvents.[1]

The primary application of this compound is as a C-terminal starting material or as a component in the synthesis of di-, tri-, and larger peptides. Its bulky isopropyl side chain can influence the conformation and biological activity of the resulting peptide.

Quantitative Data in Peptide Synthesis

The efficiency of peptide coupling reactions utilizing this compound is influenced by various factors, including the choice of coupling reagents, solvents, and reaction conditions. Below is a summary of quantitative data from representative synthetic procedures.

| N-Protected Amino Acid | Coupling Reagents | Solvent(s) | Product | Yield (%) | Purity Data/Notes | Reference |

| Z-L-Phg-OH | EDC-HCl, Oxyma Pure | DCM/DMF (1:1) | Z-L-Phg-Val-OMe | 81-84 | Free of the DL-epimer after recrystallization | Organic Syntheses Procedure |

| Boc-NH-Val-OH | DCC, HOBt | Dry DCM | Boc-NH-Val-Val-OMe | 67.25 | Purified by column chromatography | The Royal Society of Chemistry |

| N-Boc-glycine | DCC, HOBt | Dichloromethane | Boc-Gly-Val-OMe | Not specified | Precipitated dicyclohexylurea (DCU) is removed by filtration | Benchchem |

| L-Valine (synthesis of this compound) | Trimethylchlorosilane (TMSCl) | Methanol | This compound | 96.38 | Solid product obtained after solvent evaporation | The Royal Society of Chemistry |

Experimental Protocols

Solution-Phase Synthesis of Z-L-Phg-Val-OMe

This protocol details the synthesis of a dipeptide using this compound and Z-L-Phg-OH.

Materials:

-

Z-L-Phg-OH

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

Ethyl 2-cyano-2-hydroxyimino acetate (B1210297) (Oxyma Pure)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (AcOEt)

-

1 N HCl

-

1 N Na2CO3

-

Saturated NaCl solution

-

Anhydrous MgSO4

Procedure:

-

A 500-mL, three-necked, round-bottomed flask is charged with EDC-HCl (4.72 g, 25 mmol) and dissolved in a 1:1 mixture of DCM/DMF (110 mL).

-

The solution is stirred at room temperature for approximately 20 minutes to ensure complete dissolution, then cooled to 0 °C in an ice bath.

-

Z-L-Phg-OH (7.26 g, 25 mmol) and Oxyma Pure (3.67 g, 25 mmol) are added as solids to the cold EDC-HCl solution.

-

Two minutes later, this compound (4.27 g, 25 mmol) is added as a solid, followed by the addition of DIEA (4.29 mL, 25 mmol) via syringe.

-

The flask is flushed with nitrogen, sealed, and the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred overnight (14-15 hours).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed by rotary evaporation.

-

The resulting crude residue is diluted in AcOEt (500 mL) and transferred to a separatory funnel.

-

The organic solution is washed sequentially with 1 N HCl (3 x 300 mL), 1 N Na2CO3 (3 x 350 mL), and saturated NaCl solution (3 x 350 mL).

-

The organic fraction is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The final product, Z-L-Phg-Val-OMe, is purified by recrystallization.

Unconventional Solid-Phase Synthesis (SPPS) of C-terminally Modified Peptides

While primarily used in solution-phase synthesis, this compound can be employed in SPPS to generate peptides with a C-terminal methyl ester. This involves assembling the peptide chain on a resin, followed by coupling this compound to the C-terminus of the resin-bound peptide.

Materials:

-

Fmoc-protected amino acids

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

20% piperidine (B6355638) in DMF

-

Coupling agents (e.g., HBTU, HATU)

-

Diisopropylethylamine (DIPEA)

-

This compound

-

Cleavage cocktail (mild conditions to preserve the methyl ester)

Procedure:

-

Resin Swelling and First Amino Acid Loading: The 2-CTC resin is swelled in DCM, followed by washing with DMF. The first Fmoc-protected amino acid is then loaded onto the resin.

-

Peptide Chain Elongation: The desired peptide sequence is assembled through iterative cycles of Fmoc deprotection (using 20% piperidine in DMF) and coupling of the subsequent Fmoc-protected amino acid using a suitable coupling agent.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the final amino acid in the sequence.

-

C-Terminal Activation: The C-terminal carboxylic acid of the resin-bound peptide is activated using a coupling agent like HBTU or HATU in the presence of a base.

-

Coupling of this compound: this compound, previously neutralized with a non-nucleophilic base such as DIPEA, is added to the activated resin-bound peptide. The reaction is monitored for completion.

-

Cleavage: The peptide is cleaved from the resin using a mild cleavage cocktail that preserves the C-terminal methyl ester.

Visualizing Workflows and Biological Relevance

To better illustrate the processes involving this compound, the following diagrams are provided.

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Valine, the core amino acid of this compound, is a branched-chain amino acid (BCAA) that plays a significant role in various metabolic and signaling pathways. Peptides containing valine can influence cellular processes.

Caption: Simplified signaling pathway involving L-valine.

Conclusion

This compound stands as a cornerstone reagent in peptide chemistry, enabling the precise and efficient synthesis of a wide array of peptides. Its utility in both solution-phase and specialized solid-phase applications underscores its versatility. A thorough understanding of its properties, coupled with optimized experimental protocols, empowers researchers and drug development professionals to harness the full potential of this valuable building block in the creation of novel therapeutics and research tools. The biological significance of the valine residue further highlights the importance of incorporating this amino acid into peptide structures to modulate physiological responses.

References

role of methyl ester protection in valine

An In-depth Technical Guide

Topic: The Role of Methyl Ester Protection in Valine Audience: Researchers, scientists, and drug development professionals.

Abstract

In the field of chemical and pharmaceutical synthesis, particularly in peptide chemistry, the use of protecting groups is fundamental for achieving specific, high-yield outcomes. The carboxyl group of amino acids, such as valine, must often be temporarily inactivated to prevent unwanted side reactions during the formation of peptide bonds. This technical guide provides an in-depth examination of the role and application of methyl ester as a protecting group for the carboxylic acid functionality of valine. We will cover the underlying chemical principles, detailed experimental protocols for protection and deprotection, quantitative data on reaction conditions, and a discussion of the advantages and limitations of this strategy. This document serves as a comprehensive resource for professionals engaged in organic synthesis and drug development.

Introduction to Protecting Groups in Peptide Synthesis

The selective formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another is a cornerstone of peptide synthesis. However, amino acids are bifunctional molecules, containing both a nucleophilic amino group and an electrophilic carboxyl group. To ensure the formation of the correct amide bond and prevent self-polymerization or other side reactions, it is essential to temporarily block, or "protect," the functional groups that are not intended to react.

The carboxyl group is commonly protected as an ester, with the methyl ester being one of the simplest and most established options.[1] This strategy, primarily employed in solution-phase peptide synthesis, renders the carboxyl group unreactive towards coupling reagents, allowing the free amino group to react selectively with an N-protected amino acid to form the desired peptide linkage.[2][3]

The Protection/Deprotection Strategy for Valine

The core strategy involves two key, reversible steps:

-

Protection (Esterification): The carboxylic acid of valine is converted into a methyl ester. This is typically achieved through an acid-catalyzed reaction with methanol, known as the Fischer-Speier esterification.[4]

-

Deprotection (Saponification): Once the desired synthetic transformations are complete, the methyl ester is hydrolyzed back to the free carboxylic acid, usually under basic conditions.[5]

This cycle allows valine to be used as a C-terminal residue in a peptide fragment, with its carboxyl group shielded from reaction until it is intentionally regenerated.

References

H-Val-OMe.HCl: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) is a derivative of the essential amino acid L-valine, widely utilized as a versatile chiral building block in organic synthesis.[1] Its significance lies in its enantiomerically pure nature, which is crucial for the stereoselective synthesis of complex organic molecules, particularly pharmaceuticals.[1][2][3] The protection of the carboxylic acid group as a methyl ester and the presence of the amine as a hydrochloride salt enhance its stability and utility in a variety of chemical transformations.[1] This guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white crystalline powder or solid.[4] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and application in synthesis.

| Property | Value | References |

| Chemical Name | methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | [5] |

| Synonyms | L-Valine methyl ester hydrochloride, H-Val-OMe·HCl | [5] |

| CAS Number | 6306-52-1 | [5][6][7] |

| Molecular Formula | C6H14ClNO2 | [1][5] |

| Molecular Weight | 167.6 g/mol | [5][8][9] |

| Melting Point | 171-173 °C (lit.) | [4][7][10] |

| Appearance | White powder, crystals, granules, or chunks | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Storage | Desiccate at -20°C | [5] |

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of L-valine with methanol (B129727) in the presence of an acid catalyst.[1] Two prevalent methods are detailed below.

Esterification using Thionyl Chloride

This traditional method involves the use of thionyl chloride (SOCl₂) as the acid catalyst. While effective, it requires careful handling due to the corrosive and hazardous nature of the reagent.

Esterification using Trimethylchlorosilane (TMSCl)

A milder and more convenient alternative utilizes trimethylchlorosilane (TMSCl) to facilitate the esterification at room temperature.[1][11] This method is compatible with a wide range of amino acids and generally provides good to excellent yields.[1][12]

Applications of this compound as a Chiral Building Block

The inherent chirality and functional groups of this compound make it a valuable precursor in numerous synthetic applications.

Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several commercially significant pharmaceuticals.[1]

-

Antiviral Drugs: It is a key component in the synthesis of Valacyclovir, a prodrug of Acyclovir used to treat herpes virus infections.[6][7] The L-valine ester enhances the oral bioavailability of the parent drug.

-

Antihypertensive Drugs: This chiral building block is utilized in the synthesis of antihypertensive medications such as Valsartan.[1]

-

Hepatitis C Inhibitors: Derivatives of this compound are employed in the synthesis of protease inhibitors like Boceprevir, which is used in the treatment of chronic Hepatitis C.[13][14]

Peptide Synthesis

As a protected amino acid, this compound serves as a fundamental component in peptide synthesis.[15] The methyl ester protects the C-terminus, allowing for controlled peptide bond formation at the N-terminus.[1] It is readily used in both solution-phase and solid-phase peptide synthesis methodologies. For instance, it can be coupled with an N-protected amino acid to form a dipeptide, a foundational step in building larger peptide chains.[11]

Chiral Auxiliaries and Ligands

The stereocenter of this compound can be exploited to create chiral auxiliaries and ligands for asymmetric catalysis.[1] These chiral molecules are designed to temporarily attach to a substrate, direct the stereochemical outcome of a reaction, and then be cleaved, effectively transferring chirality to the product molecule.[1][3] Derivatives of this compound have been successfully used to synthesize chiral ligands for metal-catalyzed asymmetric reactions, such as the Henry reaction.[1]

Experimental Protocols

Synthesis of this compound using TMSCl

This protocol describes a general procedure for the synthesis of L-Valine methyl ester hydrochloride using trimethylchlorosilane.[11]

Materials:

-

L-Valine

-

Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Suspend L-valine (1 equivalent) in methanol in a round bottom flask.

-

Slowly add trimethylchlorosilane (2 equivalents) to the suspension in a drop-wise manner while stirring at room temperature.

-

Continue stirring the reaction mixture for 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess solvent and volatile reagents using a rotary evaporator to obtain the solid L-Valine methyl ester hydrochloride.

Reported Yield: 96.38%[11]

Synthesis of a Dipeptide (Boc-Val-Val-OMe)

This protocol outlines the coupling of Boc-L-Valine with this compound to form the dipeptide Boc-Val-Val-OMe.[11]

Materials:

-

Boc-L-Valine-OH

-

This compound

-

Dichloromethane (DCM, dry)

-

Triethylamine (B128534) (Et₃N)

-

Ethyl acetate

-

2M HCl

-

1M Sodium Carbonate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-water bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve Boc-L-Valine-OH (1 equivalent) in dry DCM in a flask and cool the mixture in an ice-water bath.

-

Add this compound (1.3 equivalents) and triethylamine (1.44 equivalents) to the reaction mixture.

-

Immediately add dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Evaporate the DCM and dissolve the residue in ethyl acetate.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the organic layer sequentially with 2M HCl, brine, 1M sodium carbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the dipeptide.

Visualizations

Logical Relationship in Chiral Pool Synthesis

Caption: Flow from natural amino acids to this compound and its applications.

Experimental Workflow for Dipeptide Synthesis

Caption: Step-by-step workflow for the synthesis of a dipeptide.

Signaling Pathway: Mechanism of Action of Boceprevir

Caption: Inhibition of HCV replication by Boceprevir.

References

- 1. This compound | 6306-52-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. baranlab.org [baranlab.org]

- 4. L-Valine methyl ester hydrochloride, 99% 6306-52-1, India L-Valine methyl ester hydrochloride, 99% 6306-52-1 Manufacturers, China L-Valine methyl ester hydrochloride, 99% 6306-52-1 Suppliers [ottokemi.com]

- 5. This compound | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. atompharma.co.in [atompharma.co.in]

- 7. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. H-Val-OMe·HCl, CAS No. 6306-52-1 - iChemical [ichemical.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. 6306-52-1 | H-Val-OMe·HCl | Ritonavir Related | Ambeed.com [ambeed.com]

An In-depth Technical Guide on the Safety and Handling of L-Valine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the most up-to-date SDS from your supplier and adhere to all applicable institutional and governmental safety regulations.

Introduction

L-Valine methyl ester hydrochloride is a derivative of the essential amino acid L-valine, commonly utilized as a building block in peptide synthesis and in the development of pharmaceutical compounds.[1][2][3][4] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This technical guide provides a comprehensive overview of the safety and handling of L-Valine methyl ester hydrochloride. Due to a lack of extensive publicly available toxicological data for this specific compound, this guide emphasizes standardized, internationally recognized experimental protocols for its safety assessment. The information herein is intended to equip researchers and drug development professionals with the knowledge necessary to handle this compound responsibly and to design appropriate safety evaluation studies.

Physicochemical Properties

Understanding the physicochemical properties of a substance is the first step in a robust safety assessment. The known properties of L-Valine methyl ester hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 6306-52-1 | [5][6][7][8][9][10][11] |

| Molecular Formula | C6H14ClNO2 | [4][6][8][12] |

| Molecular Weight | 167.63 g/mol | [4][7][12] |

| Appearance | White crystalline powder or solid | [1][2][5][8] |

| Melting Point | 171 - 173 °C | [2][3][5][8][10] |

| Solubility | Soluble in water | [1] |

| Odor | Odorless | [8][10] |

| Stability | Stable under normal conditions and recommended storage. | [3][6][7][10] |

| Incompatibilities | Strong oxidizing agents. | [3][5][6][7][10] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas. | [5][6][7][10] |

Hazard Identification and GHS Classification

Based on available Safety Data Sheets, L-Valine methyl ester hydrochloride has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation |

|

| Eye Irritation | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

|

Note: GHS classifications may vary between suppliers. Always refer to the specific SDS for the material you are using.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

4.1 Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][6][7][13][14][15]

-

Avoid generating dust.[6][7] Use appropriate tools to handle the solid material.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][7][15][16]

-

Keep away from heat and sources of ignition.[6]

-

Do not ingest.[10]

4.2 Storage:

-

Store in a cool, dry, and well-ventilated place.[5][6][9][13][14]

-

Keep the container tightly closed when not in use.[5][6][7][9][10][14]

-

Store away from incompatible materials, such as strong oxidizing agents.[3][5][6][10]

-

Some sources recommend storage at temperatures between 15°C and 25°C, while others suggest refrigeration at or below 5°C.[1][6] Always follow the supplier's specific storage recommendations.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling L-Valine methyl ester hydrochloride to prevent exposure.

-

Eye Protection: Wear chemical safety goggles or glasses that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[7][9]

-

Hand Protection: Wear compatible, chemical-resistant gloves.[7][9]

-

Skin and Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[7][9]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) or type P1 (EN143) filter is often recommended.[2][7][17]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [5][6][7][8][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs or persists. | [5][7][8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [5][7][8][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. | [5][7][8][9] |

Experimental Protocols for Safety Assessment

While specific toxicological data for L-Valine methyl ester hydrochloride is scarce, its safety profile can be evaluated using standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are internationally accepted for regulatory submissions.

Acute Oral Toxicity Assessment

The acute oral toxicity provides information on the adverse effects that may occur after a single oral administration of the substance. The OECD provides several guidelines, with the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) being commonly used alternatives to the traditional LD50 test to reduce animal usage.[6]

Methodology (Based on OECD Guideline 423 - Acute Toxic Class Method):

-

Principle: A stepwise procedure is used with a small number of animals per step. Depending on the mortality or morbidity, the decision is made to either dose the next step at a higher or lower dose level or to stop the test.[2]

-

Test Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.[15]

-

Dose Preparation: The test substance is typically administered via gavage. If not soluble in water, an appropriate vehicle like corn oil may be used. The toxicological properties of the vehicle should be known.[6]

-

Procedure:

-

Animals are fasted prior to dosing.

-

A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

The outcome of the first group determines the next step:

-

If mortality is observed, the test is repeated with a lower dose in another group of animals.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

-

Data Collection: The number of animals that die or show signs of toxicity at each dose level is recorded. This allows for classification of the substance into one of the GHS categories for acute toxicity.

Dermal Irritation Assessment

This test determines the potential of a substance to cause reversible inflammatory changes to the skin. In vitro methods using reconstructed human epidermis (RhE) models are now the standard, avoiding the use of live animals.

Methodology (Based on OECD Guideline 439 - In Vitro Skin Irritation): [1][8][10][14]

-

Principle: The test substance is applied topically to a three-dimensional RhE model, which mimics the upper layers of human skin. Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[1]

-

Test System: Commercially available RhE models (e.g., EpiDerm™, SkinEthic™).

-

Procedure:

-

A small amount of the test substance (liquid or solid) is applied to the surface of the RhE tissue in triplicate.[1]

-

Negative (e.g., phosphate-buffered saline) and positive (e.g., 5% sodium dodecyl sulfate) controls are run concurrently.

-

After a defined exposure period (e.g., 60 minutes), the substance is washed off, and the tissues are incubated for a recovery period (e.g., 42 hours).[1]

-

-

Viability Assessment: Cell viability is measured using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and quantified by measuring its optical density.[1]

-

Data Interpretation: The percentage viability of the test tissues is calculated relative to the negative control. A mean viability of ≤ 50% classifies the substance as a skin irritant (GHS Category 2).[1]

Eye Irritation Assessment

Similar to skin irritation, in vitro methods are now preferred for assessing eye irritation potential.

Methodology (Based on OECD Guideline 492 - Reconstructed human Cornea-like Epithelium (RhCE) test method): [9][17]

-

Principle: This test evaluates a substance's potential to cause eye irritation by measuring its cytotoxicity on an RhCE model.

-

Test System: Reconstructed human cornea-like epithelium models (e.g., EpiOcular™, SkinEthic™ HCE).[9]

-

Procedure: The procedure is analogous to the dermal irritation test. The substance is applied to the surface of the corneal tissue model for a specific exposure time.

-

Viability Assessment: Cell viability is determined using the MTT assay.

-

Data Interpretation: A substance that reduces the mean tissue viability to ≤ 60% is classified as an eye irritant (GHS Category 2). Substances with viability > 60% are considered non-irritants.

Mutagenicity Assessment

The bacterial reverse mutation test, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.

Methodology (Based on OECD Guideline 471 - Bacterial Reverse Mutation Test):

-

Principle: The test uses several strains of Salmonella typhimurium and/or Escherichia coli that have mutations in genes required to synthesize an essential amino acid (e.g., histidine).[18][19][20][21] The bacteria are exposed to the test substance and plated on a medium lacking that amino acid. Only bacteria that undergo a reverse mutation (reversion) to regain the ability to synthesize the amino acid will grow and form colonies.[18][20]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.[18][21]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, with and without S9 mix.

-

Positive and negative (vehicle) controls are included.

-

The mixture is either incorporated directly into the agar (B569324) (plate incorporation method) or pre-incubated before plating (pre-incubation method).[19]

-

Plates are incubated for 48-72 hours.

-

-

Data Collection and Interpretation: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (negative control) and this increase is reproducible.

Data Presentation for Safety Assessment

Table 1: Hypothetical Data Summary for Acute Oral Toxicity (OECD 423)

| Dose Level (mg/kg) | Number of Animals | Mortality | GHS Classification |

|---|---|---|---|

| 2000 | 3 | 0/3 | Not Classified (if no higher dose tested) |

| 300 | 3 | 0/3 | - |

| 50 | 3 | 0/3 | - |

| 5 | 3 | 0/3 | - |

Table 2: Hypothetical Data Summary for Dermal Irritation (OECD 439)

| Test Substance Concentration | Mean Tissue Viability (%) | Standard Deviation | Classification |

|---|---|---|---|

| 100% | (e.g., 45.2) | (e.g., 5.1) | Irritant (GHS Category 2) |

| Positive Control (5% SDS) | < 50% | - | Valid |

| Negative Control (PBS) | 100% | < 18% | Valid |

Table 3: Hypothetical Data Summary for Eye Irritation (OECD 492)

| Test Substance Concentration | Mean Tissue Viability (%) | Standard Deviation | Classification |

|---|---|---|---|

| 100% | (e.g., 55.8) | (e.g., 6.3) | Irritant (GHS Category 2) |

| Positive Control | < 60% | - | Valid |

| Negative Control | 100% | < 15% | Valid |

Table 4: Hypothetical Data Summary for Mutagenicity (Ames Test, OECD 471)

| Bacterial Strain | Test Substance Conc. (µ g/plate ) | Mean Revertants/Plate (-S9) | Mean Revertants/Plate (+S9) | Result |

|---|---|---|---|---|

| TA98 | 0 (Vehicle) | (e.g., 25) | (e.g., 40) | - |

| 10 | (e.g., 28) | (e.g., 45) | - | |

| 50 | (e.g., 30) | (e.g., 42) | - | |

| 100 | (e.g., 27) | (e.g., 48) | Negative | |

| TA100 | 0 (Vehicle) | (e.g., 120) | (e.g., 150) | - |

| 10 | (e.g., 125) | (e.g., 155) | - | |

| 50 | (e.g., 130) | (e.g., 160) | - |

| | 100 | (e.g., 128) | (e.g., 152) | Negative |

Signaling Pathways and Toxicological Mechanisms

A comprehensive literature search did not reveal specific studies detailing the toxicological signaling pathways associated with L-Valine methyl ester hydrochloride. As an amino acid ester, it is expected to be metabolized through hydrolysis to L-valine and methanol. The toxicity of L-valine itself is low, as it is an essential amino acid.[22] However, the potential for local irritation from the ester or the effects of its hydrolysis products should be considered. Some studies on other amino acid esters suggest that their toxicity in certain cell types can be related to intracellular accumulation and polymerization, or effects on lysosomal function, but this is highly compound-specific.[23] Further research would be required to elucidate any specific mechanisms for this compound.

Conclusion

L-Valine methyl ester hydrochloride is a valuable reagent in research and development. While it is classified as a skin, eye, and respiratory irritant, it can be handled safely by adhering to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment. Due to the limited availability of specific toxicological data, any new application or large-scale use should be preceded by a thorough risk assessment, potentially including the experimental safety evaluations outlined in this guide. By following these established guidelines, researchers can mitigate risks and ensure a safe working environment.

References

- 1. x-cellr8.com [x-cellr8.com]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. delltech.com [delltech.com]

- 8. siesascs.edu.in [siesascs.edu.in]

- 9. iivs.org [iivs.org]

- 10. mbresearch.com [mbresearch.com]

- 11. peptide.com [peptide.com]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ceuaics.ufba.br [ceuaics.ufba.br]

- 15. oecd.org [oecd.org]

- 16. alsglobal.com [alsglobal.com]

- 17. criver.com [criver.com]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. criver.com [criver.com]

- 20. microbiologyinfo.com [microbiologyinfo.com]

- 21. enamine.net [enamine.net]

- 22. Human Metabolome Database: Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]

- 23. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: H-Val-OMe.HCl in Solution-Phase Peptide Synthesis

Introduction

L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) is a crucial building block in solution-phase peptide synthesis (SPPS), a method highly valued for its scalability and adaptability in producing shorter peptides and peptide fragments.[1] In this technique, peptides are synthesized sequentially in a homogenous solution, which allows for straightforward monitoring and purification of intermediates.[2][3] this compound serves as the starting C-terminal residue, with the methyl ester group protecting the carboxylic acid and the hydrochloride salt enhancing its stability and shelf-life. The protected carboxyl group prevents self-polymerization and other side reactions, while the free amino group is available for peptide bond formation after a neutralization step.[2]

The general principle of solution-phase synthesis involves the activation of the carboxyl group of an N-protected amino acid, which is then coupled with the free amino group of another amino acid ester, like H-Val-OMe.[4] This cycle of deprotection and coupling is repeated to elongate the peptide chain.[2]

Core Applications

-

C-Terminal Building Block: this compound is an excellent choice for introducing a valine residue at the C-terminus of a peptide.

-

Dipeptide and Polypeptide Synthesis: It is commonly used in the stepwise synthesis of dipeptides, which can then be further elongated or used as fragments in larger peptide assembly.[5]

-

Fragment Condensation: Peptide fragments synthesized using this compound can be deprotected (saponified) to reveal a C-terminal carboxylic acid, making them suitable for subsequent fragment condensation strategies to build larger, more complex peptides.[5]

Experimental Protocols

Protocol 1: Synthesis of L-Valine Methyl Ester Hydrochloride (this compound)

This protocol details the esterification of L-valine to produce this compound, a foundational step before its use in peptide coupling.[5]

Materials:

-

L-valine

-

Methanol (B129727) (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve L-valine (e.g., 4g, 34.17 mmol) in methanol (80 mL) in a round bottom flask.

-

Slowly add trimethylchlorosilane (TMSCl) (e.g., 8.6 mL, 67.76 mmol) dropwise to the solution while stirring.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess solvent and reagent by evaporation on a rotary evaporator to obtain the solid this compound product.[5]

Quantitative Data Summary: Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

|---|

| L-valine (4g) | TMSCl (8.6mL) | Methanol (80mL) | 8 hours | 96.38% |[5] |

Protocol 2: General Dipeptide Synthesis using this compound

This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-Val-OH) to this compound to form a dipeptide. The process involves two key stages: neutralization of the hydrochloride salt and the subsequent peptide bond formation.

1. Neutralization of this compound (Generation of Free Amine)

The hydrochloride salt must be neutralized to liberate the free amino group for the nucleophilic attack during the coupling reaction.

Caption: Workflow for generating the free amino ester from its HCl salt.

2. Peptide Coupling and Work-up

The following procedure uses the widely recognized DCC/HOBt coupling method.[5] Other common coupling reagents include EDC/Oxyma Pure, HATU, and TBTU.[6][7][8]

Materials:

-

N-Boc-L-Valine (Boc-Val-OH)

-

This compound

-

Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[7]

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure[7]

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

2M HCl, 1M NaHCO₃ (or Na₂CO₃), Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-